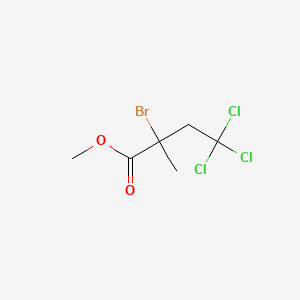
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate is an organic compound that belongs to the class of halogenated esters. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is primarily used in various chemical reactions and has applications in scientific research, particularly in the field of polymer science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate involves the radical telomerization of alkyl methacrylates using bromotrichloromethane as a telogen . The reaction conditions typically include the use of a solvent, such as dichloromethane, and a radical initiator, such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature and irradiation conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate undergoes various chemical reactions, including:
Photochemical Reactions: The compound undergoes photolysis, leading to the formation of multiple photoproducts.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions, leading to the formation of alkenes.
Common Reagents and Conditions
Photolysis: Involves the use of UV light and solvents such as dichloromethane.
Substitution: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Elimination: Typically carried out using bases like sodium ethoxide or potassium hydroxide.
Major Products Formed
Photolysis: Leads to the formation of various photoproducts, including dimeric telomers.
Substitution: Results in the formation of substituted esters.
Elimination: Produces alkenes and other by-products.
Applications De Recherche Scientifique
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate has several applications in scientific research:
Polymer Science: Used in the synthesis of reactive oligomers and telomers.
Chemical Modification: The compound’s functional groups can be modified to produce various derivatives with unique properties.
Photochemical Studies: Utilized in studying the effects of irradiation on halogenated compounds.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate involves the homolytic cleavage of the carbon-bromine bond under photochemical conditions . This cleavage generates reactive intermediates that participate in various photoprocesses, such as disproportionation, elimination, hydrogen abstraction, recombination, and addition . These processes lead to the formation of multiple photoproducts with diverse chemical structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4,4,4-trichloro-2-methylbutyrate: Similar in structure but lacks the bromine atom.
2-Bromo-4-methylpropiophenone: Contains a bromine atom but differs in the overall structure and functional groups.
Uniqueness
Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct reactivity and photochemical behavior. This combination of halogens allows for a wide range of chemical modifications and applications in scientific research.
Propriétés
Numéro CAS |
85946-62-9 |
|---|---|
Formule moléculaire |
C6H8BrCl3O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate |
InChI |
InChI=1S/C6H8BrCl3O2/c1-5(7,4(11)12-2)3-6(8,9)10/h3H2,1-2H3 |
Clé InChI |
QGAGBPYOTGYLQW-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(Cl)(Cl)Cl)(C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


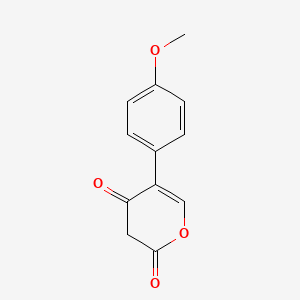
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
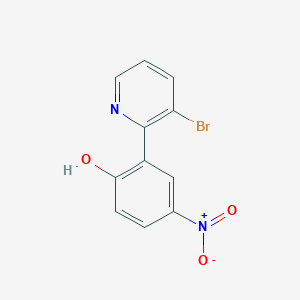
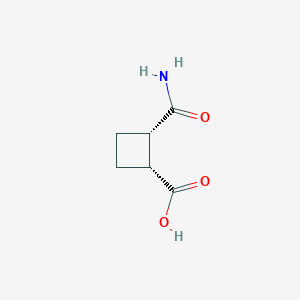
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
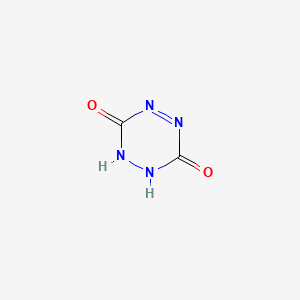
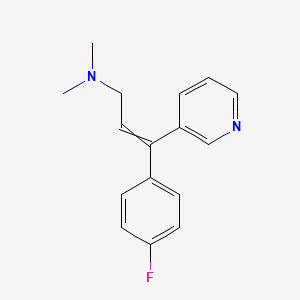
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
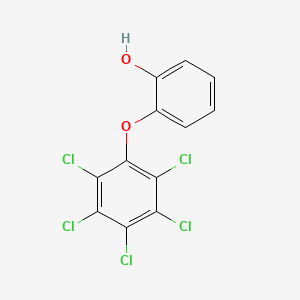
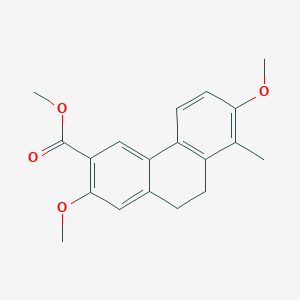
![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)
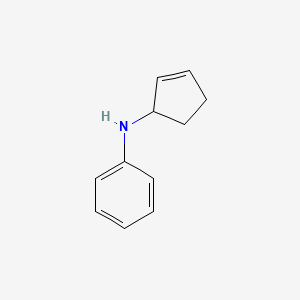
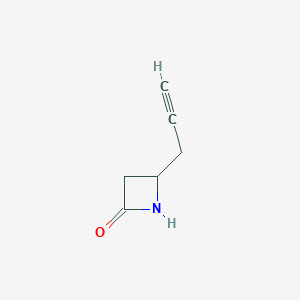
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
